Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate
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Overview
Description
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate is a chemical compound with the molecular formula C10H15NO7 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom This compound is known for its unique structural features, which include three ester groups and a ketone group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate typically involves the esterification of 4-oxopiperidine-1,2,2-tricarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the trimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted piperidine derivatives.
Scientific Research Applications
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The ketone group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Another compound with three ester groups, but with a benzene ring instead of a piperidine ring.
Trimethyl orthoformate: Contains three ester groups attached to a central carbon atom.
Uniqueness
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate is unique due to its piperidine ring structure, which imparts different chemical and physical properties compared to similar compounds with aromatic or aliphatic backbones. This uniqueness makes it valuable in specific applications where the piperidine ring’s properties are advantageous.
Properties
CAS No. |
143424-80-0 |
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Molecular Formula |
C11H15NO7 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
trimethyl 4-oxopiperidine-1,2,2-tricarboxylate |
InChI |
InChI=1S/C11H15NO7/c1-17-8(14)11(9(15)18-2)6-7(13)4-5-12(11)10(16)19-3/h4-6H2,1-3H3 |
InChI Key |
PCJVLZKHPINJBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(=O)CCN1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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